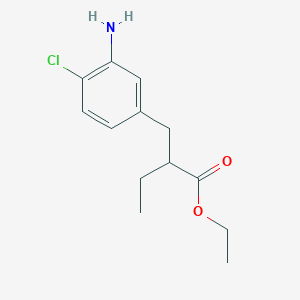
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate
Vue d'ensemble
Description
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is a useful research compound. Its molecular formula is C13H18ClNO2 and its molecular weight is 255.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 2-(3-amino-4-chlorobenzyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C12H16ClN
- Molecular Weight : Approximately 227.71 g/mol
The compound features an ethyl ester group, an amino group, and a chlorobenzyl moiety. The amino group allows for potential hydrogen bonding with biological molecules, while the chlorobenzyl group can engage in hydrophobic interactions, enhancing its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino and chlorobenzyl groups facilitates binding to these targets, modulating their activity. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : It may also interact with receptors involved in signaling pathways, potentially influencing cellular responses.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anti-inflammatory Effects : Compounds with similar structures have shown anti-inflammatory properties, suggesting that this compound may also exhibit such effects.
- Anticancer Activity : Preliminary studies indicate that the compound may have anticancer properties, particularly through mechanisms involving apoptosis and cell cycle regulation.
- Antimicrobial Properties : Some derivatives of similar compounds have demonstrated antimicrobial activity, warranting investigation into the efficacy of this compound against various pathogens.
Case Studies and Experimental Data
-
Synthesis and Biological Evaluation :
- A study synthesized this compound and evaluated its biological activity using various in vitro assays. The results indicated significant inhibition of certain cancer cell lines, suggesting potential as an anticancer agent .
- Mechanistic Studies :
- Comparative Analysis :
Data Table: Comparative Biological Activity
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 12.5 | Anticancer (HCT116 cells) |
| Methyl(3R)-3-amino-4-(4-chlorophenyl)butanoate | 15.0 | Anti-inflammatory |
| Ethyl 3-amino-3-(4-chlorophenyl)propanoate | 10.0 | Antimicrobial |
Propriétés
IUPAC Name |
ethyl 2-[(3-amino-4-chlorophenyl)methyl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-3-10(13(16)17-4-2)7-9-5-6-11(14)12(15)8-9/h5-6,8,10H,3-4,7,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABJFMAAHLEKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=C(C=C1)Cl)N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















